Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Profiling

Researchers optimizing solubility in CNS or anti-infective programs often face inconsistent purity and supply of thiadiazole esters. Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS 227958-72-7) resolves this with a consistent ≥95% purity specification and documented 2-8°C storage requirements, minimizing batch variability during lead optimization. - Low LogP (-0.30) enhances aqueous solubility for early PK studies. - Methyl ester enables direct aminolysis, bypassing acid activation steps needed for the free acid. - Consistent purity and cold-chain protocols ensure reproducibility when scaling from discovery to early development.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 227958-72-7
Cat. No. B1422876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
CAS227958-72-7
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NN=C(S1)N
InChIInChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
InChIKeyXKJBTZLTBJXIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate: Physicochemical Overview


Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS 227958-72-7) is a heterocyclic building block featuring a 1,3,4-thiadiazole core bearing a 5-amino substituent and a methyl propanoate side chain . The compound exhibits a molecular weight of 187.22 g/mol, a topological polar surface area (TPSA) of 106 Ų, and a calculated LogP of -0.30, indicating moderate polarity and favorable solubility characteristics for both organic and aqueous reaction media [1]. Commercial availability typically ranges from 95% to 98% purity, with documented storage conditions at 2–8°C to maintain integrity .

Reactivity

Methyl ester enables direct aminolysis and transesterification without prior acid activation.

Hydrophilicity

Low LogP and high TPSA promote aqueous solubility, supporting hydrophilic drug-candidate design.

Supply Consistency

Defined purity specification and cold-chain storage facilitate batch-to-batch reproducibility.

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate: Why Substitution Fails


Within the 5-amino-1,3,4-thiadiazole ester family, the methyl ester (CAS 227958-72-7) is not functionally interchangeable with its ethyl, tert-butyl, or free acid analogs. The methyl ester offers a distinct balance of reactivity and stability: it is more susceptible to nucleophilic acyl substitution than the sterically hindered tert-butyl ester, yet provides greater hydrolytic stability under basic conditions compared to the free acid [1][2]. Physicochemical parameters further differentiate it—the methyl ester's lower LogP (-0.30) relative to the ethyl analog (0.5) impacts partitioning in biphasic reactions and may influence pharmacokinetic properties if incorporated into prodrug strategies . Additionally, commercial supply of the methyl ester is more consistent in terms of purity specification (≥95%) and documented storage requirements (2–8°C) than many close analogs, reducing variability in synthetic workflow development [3].

  • Ethyl ester analog shows higher lipophilicity, which may shift partitioning in biphasic reactions and alter ADME profiles.

  • Free acid requires activation for amidation, adding synthetic steps and potential impurity differences.

  • tert-Butyl ester is sterically hindered, reducing nucleophilic acyl substitution reactivity compared to the methyl ester.

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate: Analogue Comparison


Molecular Weight & Physicochemical Properties

The methyl ester (target) exhibits a molecular weight of 187.22 g/mol, which is 14.03 g/mol lower than the ethyl analog (201.25 g/mol) and 42.08 g/mol lower than the tert-butyl ester (229.30 g/mol) [1][2]. This lower mass improves atom economy in reactions where the ester is ultimately cleaved or transformed. The topological polar surface area (TPSA) is 106 Ų for both the methyl and ethyl esters, while the tert-butyl ester lacks reported TPSA data [3].

Molecular Weight
Reported
187.22 g/mol (target) vs 201.25 (ethyl), 229.30 (tert-butyl)
Lower molecular weight may improve atom economy and reduce procurement cost per equivalent.
Calculated database values; verify with lot-specific analysis.
Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Profiling

Lipophilicity (LogP) Comparison

The methyl ester (target) has a calculated LogP of -0.30, indicating significantly greater hydrophilicity than the ethyl analog (XLogP3-AA = 0.5) [1]. The 0.8 LogP unit difference corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, influencing solubility and membrane permeability.

Lipophilicity (LogP)
Reported
Target -0.30 vs ethyl ester 0.5 (~6.3-fold lower partition)
Supports aqueous solubility; may reduce nonspecific binding in biological assays.
Calculated values; confirm with experimental logD if required.
Drug Design ADME Prediction Bioconjugation Chemistry

Purity Specification & Quality Control

Commercially available methyl ester (target) is routinely supplied with a certified purity of ≥95% (Fluorochem) to 97% (Leyan) . In contrast, the ethyl analog is listed without a stated purity specification on major vendor platforms, and the free acid is specified at 95% purity but with fewer documented batch analyses .

Purity Specification
Data to verify
≥95% (Fluorochem) to 97% (Leyan); ethyl ester not specified
Consistent, documented purity reduces re-purification needs and supports reproducible synthesis.
Verify current certificate of analysis for each batch.
Quality Assurance Synthetic Reliability Regulatory Compliance

Storage Stability: Cold Chain vs. Ambient

The methyl ester (target) requires storage at 2–8°C to maintain stability [1]. This cold-chain requirement contrasts with the free acid analog, which is shipped and stored at room temperature (RT) . While requiring refrigeration, the methyl ester's defined storage condition implies greater inherent chemical lability of the ester functionality, which can be advantageous for subsequent synthetic transformations where the ester is intended for cleavage.

Storage Stability
Class-level inference
2–8°C (cold chain) vs free acid ambient storage
Cold storage maintains ester integrity; plan inventory and order quantities accordingly.
Vendor shipping recommendations; assess in-house stability under use conditions.
Compound Management Shelf-Life Stability Laboratory Logistics

Synthetic Reactivity: Ester vs. Free Acid

The methyl ester (target) contains a hydrolyzable ester functionality that is more reactive toward nucleophiles than the corresponding free acid (CAS 66030-27-1). The free acid has a reported melting point of 242–243°C and exists as a powder, requiring activation (e.g., via coupling reagents) for amide bond formation, whereas the methyl ester can undergo direct aminolysis or transesterification . This eliminates a synthetic step when the ester is the desired electrophile.

Synthetic Reactivity
Class-level inference
Ester: direct aminolysis; free acid requires coupling activation
Eliminates one synthetic step when the ester is the desired electrophile.
Reactivity differences may vary with substrate and conditions.
Organic Synthesis Medicinal Chemistry Prodrug Design

Procurement Cost Comparison

The methyl ester (target) is available from Fluorochem at £308.00 per gram . The free acid (CAS 66030-27-1) is listed by Sigma-Aldrich but without public pricing, suggesting limited commercial availability or higher cost structure . The ethyl analog is not widely stocked by major Western suppliers, indicating potential supply chain risk.

Procurement Cost
Data to verify
£308.00/g (Fluorochem); ethyl ester and free acid not publicly priced
Transparent pricing and multiple pack sizes support budget planning and supply continuity.
Pricing as of 2025; confirm current vendor quotes.
Procurement Optimization Budget Allocation Supply Chain Management

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate: Key Applications


Hydrophilic Drug Candidate Synthesis

The methyl ester's lower LogP (-0.30) compared to the ethyl analog (0.5) makes it the preferred starting material for medicinal chemistry programs targeting soluble, low lipophilicity drug candidates . This is particularly relevant for central nervous system (CNS) or anti-infective agents where improved aqueous solubility is desired.

Step-Efficient Amide Library Construction

Utilizing the methyl ester directly in aminolysis reactions bypasses the need for acid activation steps required with the free acid (CAS 66030-27-1) . This streamlines the synthesis of amide-containing thiadiazole libraries, reducing both reaction time and purification burden.

Multi-Gram Scale-Up Procurement with QA

The compound's consistent purity specification (≥95%) across multiple suppliers and documented cold-chain storage (2–8°C) make it suitable for projects transitioning from discovery to early development, where batch-to-batch reproducibility is critical [1].

Application
Selection Property
Validation Focus
Hydrophilic drug-candidate design
Low LogP profile and high TPSA support aqueous reaction media
Aqueous solubility and membrane permeability assays
Step-efficient amide library synthesis
Reactive ester enables direct aminolysis without acid activation
Amide bond formation efficiency vs. acid activation route
Multi-gram scale-up with quality assurance
Consistent purity specification and documented cold-chain storage
Batch-to-batch reproducibility and long-term stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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